molecular formula C10H9N5O B12241428 3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole

3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole

Cat. No.: B12241428
M. Wt: 215.21 g/mol
InChI Key: GWDAYANKUOCSRE-UHFFFAOYSA-N
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Description

3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of triazole, pyridine, and oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine derivatives and carboxylic acids under reflux conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

3-methyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H9N5O/c1-6-11-10(16-14-6)8-3-4-15-7(2)12-13-9(15)5-8/h3-5H,1-2H3

InChI Key

GWDAYANKUOCSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)C

Origin of Product

United States

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